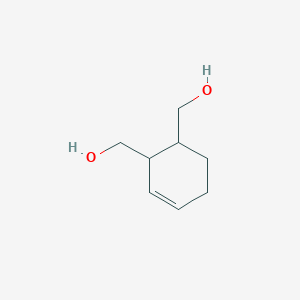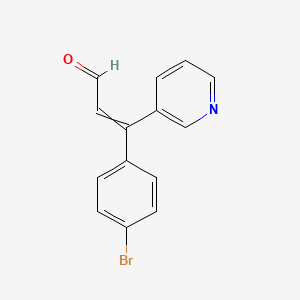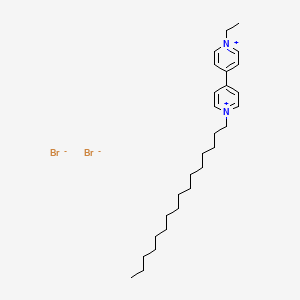
1-Ethyl-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a bipyridinium compound known for its unique electrochemical properties. This compound is part of the viologen family, which is characterized by the presence of bipyridinium units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an alkylating agent. The process can be summarized as follows:
Starting Materials: 4,4’-bipyridine and 1-bromohexadecane.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Procedure: 4,4’-bipyridine is dissolved in the solvent, and 1-bromohexadecane is added dropwise.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
化学反応の分析
Types of Reactions
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Redox Reactions: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods.
Substitution Reactions: Nucleophiles such as thiols or amines are used under mild conditions.
Major Products Formed
Redox Reactions: The major products are the reduced forms of the compound, which exhibit different electronic properties.
Substitution Reactions: The products are substituted bipyridinium derivatives with varying functional groups.
科学的研究の応用
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Electrochromic Devices: Due to its reversible redox behavior, it is used in electrochromic devices that change color upon reduction or oxidation.
Molecular Electronics: The compound’s unique electronic properties make it suitable for use in molecular electronic devices.
Biological Studies: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its redox behavior:
Redox Processes: The compound undergoes reversible one- and two-electron reductions, leading to changes in its electronic structure and properties.
Molecular Targets: The primary targets are the electronic states of the bipyridinium units, which are altered during redox reactions.
Pathways Involved: The redox processes involve electron transfer pathways that are influenced by the substituents on the bipyridinium units.
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties and similar redox behavior.
1,1’-Diethyl-4,4’-bipyridinium: Another viologen compound with comparable electrochemical properties.
1,1’-Dibutyl-4,4’-bipyridinium: Exhibits similar redox characteristics but with different alkyl substituents.
Uniqueness
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts distinct solubility and aggregation properties. This makes it particularly useful in applications requiring specific molecular interactions and self-assembly behavior .
特性
CAS番号 |
76794-29-1 |
|---|---|
分子式 |
C28H46Br2N2 |
分子量 |
570.5 g/mol |
IUPAC名 |
1-ethyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H46N2.2BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25-20-28(21-26-30)27-18-23-29(4-2)24-19-27;;/h18-21,23-26H,3-17,22H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
YCMXSWZOAIPABI-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


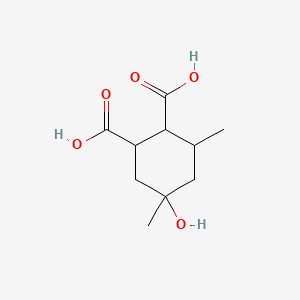
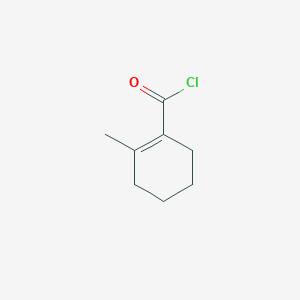
![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
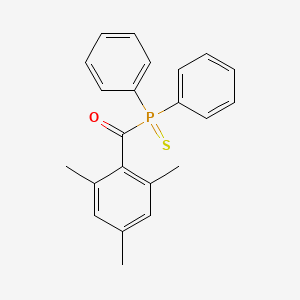
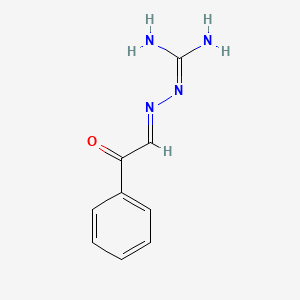
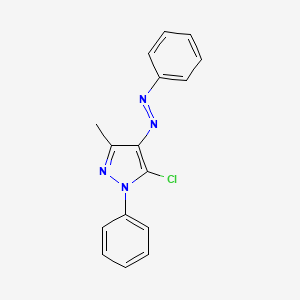

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
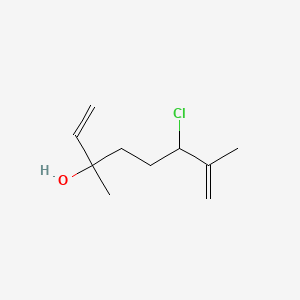
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

